Taxine A

Descripción general

Descripción

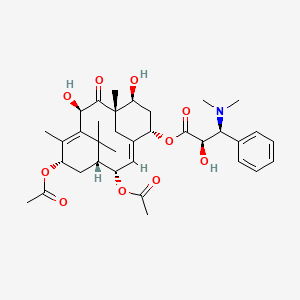

Taxine A is a toxic alkaloid found in various species of the yew tree, particularly in Taxus baccata and Taxus cuspidata. It is one of the major taxine alkaloids, along with Taxine B, and is known for its cardiotoxic properties. The compound has a complex structure, characterized by multiple hydroxyl and acetoxy groups, making it a significant subject of study in toxicology and pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Taxine A is challenging due to its complex structure. While there are no widely established synthetic routes for this compound specifically, the general approach involves the isolation of taxine alkaloids from yew tree extracts. This process typically includes solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited applications. the extraction from yew trees remains the primary method. This involves harvesting yew tree parts, such as leaves and twigs, and using solvents like methanol or ethanol to extract the alkaloids. The extracts are then subjected to various purification steps to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Taxine A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its toxicity.

Substitution: Substitution reactions can occur at the hydroxyl and acetoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Taxine A exhibits several pharmacological effects, primarily related to its action on ion channels in cardiac tissues. Research indicates that this compound can:

- Inhibit Sodium and Calcium Channels : this compound antagonizes sodium and calcium channels in cardiac myocytes, leading to increased intracellular calcium levels. This mechanism is critical in understanding its potential use in treating cardiac conditions .

- Modulate Potassium Channels : Preliminary studies suggest that this compound may affect potassium ion channels, which could position it as a candidate for developing anti-malarial drugs targeting the Plasmodium falciparum potassium channel .

Cardiac Therapy

Due to its effects on cardiac ion channels, this compound has been investigated for potential applications in:

- Antiarrhythmic Drug Development : this compound's ability to modulate cardiac conduction makes it a candidate for developing new antiarrhythmic medications. Studies have shown that it can slow heart rates and potentially stabilize arrhythmias .

- Heart Failure Treatment : The modulation of calcium channels suggests that this compound could be beneficial in managing heart failure by improving myocardial contractility and reducing symptoms associated with this condition .

Antimalarial Research

This compound's interaction with potassium channels has led researchers to explore its potential as an:

- Antimalarial Agent : Given the urgency in finding effective treatments for malaria, the ability of this compound to target ion channels presents a novel avenue for drug development against this disease .

Case Studies and Clinical Insights

Several case studies have documented the effects of this compound, particularly in cases of poisoning:

- Fatal Ingestion Cases : Reports indicate that ingestion of yew leaves containing this compound can lead to severe cardiotoxicity, resulting in conditions such as bradycardia and ventricular fibrillation. One notable case involved a 53-year-old female who experienced cardiogenic shock after consuming yew berries. She was treated successfully with venoarterial extracorporeal membrane oxygenation (V-A ECMO), highlighting the critical need for prompt medical intervention in cases of taxine poisoning .

- Mechanism of Toxicity : The toxicity associated with this compound is primarily due to its interference with cardiac ion channels, leading to life-threatening arrhythmias. Understanding these mechanisms is crucial for developing therapeutic strategies and managing poisoning cases effectively .

Future Research Directions

The future applications of this compound hinge on further research into its pharmacological properties and safety profile. Key areas for exploration include:

- Synthetic Modifications : Investigating synthetic analogs of this compound to enhance its therapeutic efficacy while minimizing toxicity could lead to new drug formulations .

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in treating cardiac arrhythmias and malaria would provide valuable insights into its potential as a therapeutic agent.

Mecanismo De Acción

Taxine A exerts its toxic effects primarily by binding to sodium and calcium channels in cardiac cells, leading to their blockade. This disrupts the normal function of these channels, causing cardiac arrhythmias and potentially leading to heart failure. The compound’s interaction with these channels is a key area of research, as it provides insights into the molecular mechanisms of cardiotoxicity .

Comparación Con Compuestos Similares

Taxine B: Another major taxine alkaloid, Taxine B is more potent in its cardiotoxic effects compared to Taxine A.

Paclitaxel (Taxol): A well-known taxane used in chemotherapy, paclitaxel has a different mechanism of action, stabilizing microtubules and inhibiting cell division.

Docetaxel: Another chemotherapeutic agent, similar to paclitaxel, but with different pharmacokinetic properties

Uniqueness of this compound: this compound is unique due to its specific cardiotoxic effects and its complex structure, which includes multiple functional groups that can undergo various chemical reactions. Its study provides valuable insights into the toxicology of natural products and the development of potential antidotes for yew tree poisoning .

Actividad Biológica

Taxine A is a toxic alkaloid derived from the European yew tree (Taxus baccata). It is known for its significant biological activity, particularly its effects on the cardiovascular system. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, case studies, and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds known as taxine alkaloids, which also includes Taxine B. These compounds are primarily found in the leaves and seeds of yew trees and are known to exhibit potent cardiotoxic properties. The primary mechanism of action involves the antagonism of sodium and calcium channels in cardiac myocytes, leading to severe disruptions in cardiac conduction and rhythm.

- Ion Channel Blockade :

- Microtubule Disruption :

- Cytotoxicity :

Toxicological Profile

This compound is highly toxic, with ingestion leading to severe clinical manifestations. The following table summarizes key toxicological data:

Case Studies

Several case studies illustrate the severe consequences of this compound poisoning:

- Case Study 1 : A 53-year-old female ingested approximately 200 yew berries and developed cardiogenic shock due to malignant arrhythmias. She was successfully treated with venoarterial extracorporeal membrane oxygenation (ECMO), highlighting the critical need for rapid intervention in cases of taxine poisoning .

- Case Study 2 : A 43-year-old male who ingested yew leaves for suicidal purposes presented with severe hypokalemia and multiple organ dysfunction syndrome. Despite supportive treatment measures, he succumbed to the effects within hours, underscoring the rapid onset and severity of taxine toxicity .

Research Findings

Recent studies have explored the pharmacological potential of this compound alongside its toxicity:

- Antitumor Activity : Research indicates that while this compound is primarily recognized for its toxicity, it also exhibits potential antitumor properties similar to other taxanes like paclitaxel. This duality presents both a challenge and an opportunity for therapeutic applications .

- Metabolic Pathways : Investigations into the metabolic pathways associated with Taxus species have revealed that elicitation techniques can enhance the production of taxanes, including this compound, which may be beneficial for developing safer derivatives or formulations for therapeutic use .

- Toxicokinetics : Studies focusing on the absorption, distribution, metabolism, and excretion (ADME) of taxines have shown that their high molecular weight and lipophilicity complicate effective detoxification methods such as dialysis .

Propiedades

IUPAC Name |

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXAHKUCAQPQA-MCBQMXOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201098349 | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361-49-5 | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxine A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORV5NB1NST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.